molecular formula C14H11NO2 B8504489 3-[4-(Hydroxymethyl)phenoxy]benzonitrile

3-[4-(Hydroxymethyl)phenoxy]benzonitrile

Cat. No.: B8504489
M. Wt: 225.24 g/mol
InChI Key: PLFZGHDVRRGTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-cyanophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Hydroxymethyl)phenoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
  • 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile
  • 4-(3-Methoxyphenoxy)benzonitrile

Uniqueness

3-[4-(Hydroxymethyl)phenoxy]benzonitrile is unique due to its specific hydroxymethyl and phenoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H11NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,16H,10H2

InChI Key

PLFZGHDVRRGTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3-(4-formyl-phenoxy)-benzonitrile of Preparation 10 (0.90 g, 4.04 mmol) in methanol (15 mL) and cool to 0° C. Add sodium borohydride (0.31 g, 8.08 mmol) in three batches. After 1 hr, allow to warm to ambient temperature and stir overnight. Concentrate under reduced pressure to give a residue. Dilute with ethyl acetate (50 mL) and wash with 1N hydrochloric acid (3×100 mL). Separate layers and dry the organic layer over magnesium sulfate, filter, and concentrate to a residue. Purification by flash chromatography, using 10% ethyl acetate/hexanes to 50% ethyl acetate/hexanes as a gradient eluent gives the title product (0.83 g, 91%): 1H NMR δ (CDCl3) 7.48-7.38 (m, 4H), 7.30-7.23 (m, 2H), 7.06 (d, J=8.4 Hz, 2H), 4.75 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
91%

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